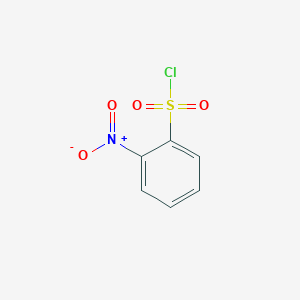
Acétamidomalonate de diéthyle
Vue d'ensemble
Description
Diethyl acetamidomalonate is a derivative of malonic acid diethyl ester. It is formally derived through the acetylation of ester from the unstable aminomalonic acid. This compound serves as a starting material for racemates, including both natural and unnatural alpha-amino acids or hydroxycarboxylic acids . It is also used as a precursor in pharmaceutical formulations, particularly in the cases of active ingredients like fingolimod, which is used to treat multiple sclerosis .
Applications De Recherche Scientifique
Diethyl acetamidomalonate is a versatile building block used in various scientific research applications:
Mécanisme D'action
Target of Action
Diethyl acetamidomalonate (DEAM) is a derivative of malonic acid diethyl ester . It serves as a starting material for racemates including both natural and unnatural α-amino acids or hydroxycarboxylic acids . Therefore, its primary targets are the biochemical pathways involved in the synthesis of these compounds.
Mode of Action
DEAM interacts with its targets through a series of chemical reactions. It is formally derived through the acetylation of ester from the unstable aminomalonic acid . In the synthesis of α-amino acids, DEAM undergoes deprotonation, alkylation, hydrolysis, and simultaneous decarboxylation .
Biochemical Pathways
DEAM affects the biochemical pathways involved in the synthesis of α-amino acids and hydroxycarboxylic acids . For example, phenylalanine can be produced by alkylating DEAM using benzyl chloride in the presence of sodium ethoxide . Hydrolysis of the carboxylic acid ester and amide functions then follows along with decarboxylation at increased temperatures .
Pharmacokinetics
It is known that deam is characterized by low water solubility but good solvency in lower alcohols and chloroform , which may influence its bioavailability.
Result of Action
The result of DEAM’s action is the production of α-amino acids or hydroxycarboxylic acids . These compounds are crucial for various biological functions, including protein synthesis and energy production.
Action Environment
The action of DEAM can be influenced by various environmental factors. For instance, the temperature can affect the rate of the chemical reactions involving DEAM . Moreover, the solvents used can impact the solubility and therefore the bioavailability of DEAM . It is also important to note that DEAM should be stored in a dry environment to maintain its stability.
Analyse Biochimique
Biochemical Properties
DEAM is a versatile building block used for the synthesis of various pharmaceutical and biologically active compounds . It is an intermediate for the preparation of Novobiocin analogues as potential heat shock protein 90 inhibitors . The reaction begins with the conversion of diethyl acetamidomalonate into an enolate ion by treatment with base, followed by SN2 alkylation with a primary alkyl halide . This process involves deprotonation, alkylation, hydrolysis, and simultaneous decarboxylation, resulting in racemic α-amino acids .
Molecular Mechanism
The molecular mechanism of Diethyl acetamidomalonate primarily involves its conversion into an enolate ion by treatment with base, followed by SN2 alkylation with a primary alkyl halide . This process involves deprotonation, alkylation, hydrolysis, and simultaneous decarboxylation, resulting in racemic α-amino acids .
Temporal Effects in Laboratory Settings
It is known that Diethyl acetamidomalonate is a white powdery substance characterized by low water solubility, but possessing good solvency in lower alcohols and chloroform .
Metabolic Pathways
Diethyl acetamidomalonate is involved in the synthesis of α-amino acids . This process involves deprotonation, alkylation, hydrolysis, and simultaneous decarboxylation, resulting in racemic α-amino acids .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of diethyl acetamidomalonate involves several steps:
Preparation of Diethyl Isonitrosomalonate: Diethyl malonate is combined with sodium nitrite in an organic solvent, and acetic acid is added dropwise at a temperature of 0-5°C.
Reduction and Acetylation: The resulting diethyl isonitrosomalonate is added to acetic acid and acetic anhydride. Zinc powder is then added slowly to carry out the reductive acylation reaction at 50-60°C.
Industrial Production Methods: Industrial production methods for diethyl acetamidomalonate are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same steps of nitrosation, reduction, and acetylation, with careful control of reaction conditions to ensure high yield and purity .
Types of Reactions:
Hydrolysis and Decarboxylation: The compound can be hydrolyzed and decarboxylated to form monocarboxylic acids.
Oxidation: It can also participate in oxidation reactions, particularly in the synthesis of amino acids like tryptophan.
Common Reagents and Conditions:
Alkylation: Sodium ethoxide and primary alkyl halides.
Hydrolysis: Acidic or basic conditions to hydrolyze the ester and amide functions.
Oxidation: Reagents like gramine or its quaternary ammonium compound.
Major Products:
Comparaison Avec Des Composés Similaires
Diethyl Malonate: Used in the synthesis of barbiturates, artificial flavorings, and vitamins B1 and B6.
Acetamidomalonic Acid Diethyl Ester: Another derivative of malonic acid used in similar synthetic applications.
Uniqueness: Diethyl acetamidomalonate is unique due to its acetylated amino group, which provides additional stability and reactivity compared to other malonic acid derivatives. This makes it particularly useful in the synthesis of complex molecules and pharmaceuticals .
Propriétés
IUPAC Name |
diethyl 2-acetamidopropanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO5/c1-4-14-8(12)7(10-6(3)11)9(13)15-5-2/h7H,4-5H2,1-3H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISOLMABRZPQKOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)OCC)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6061446 | |
| Record name | Propanedioic acid, 2-(acetylamino)-, 1,3-diethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6061446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [HSDB] White crystalline powder; [MSDSonline] | |
| Record name | Acetamidomalonic acid diethyl ester | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3387 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
185 °C @ 20 MM HG | |
| Record name | ACETAMIDOMALONIC ACID DIETHYL ESTER | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2664 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
SLIGHTLY SOL IN HOT WATER & ETHER; SOL IN HOT ALCOHOL | |
| Record name | ACETAMIDOMALONIC ACID DIETHYL ESTER | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2664 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
CRYSTALS FROM ALCOHOL OR BENZENE-PETROLEUM ETHER | |
CAS No. |
1068-90-2 | |
| Record name | Diethyl acetamidomalonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1068-90-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetamidomalonic acid diethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001068902 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diethyl acetamidomalonate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7645 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Propanedioic acid, 2-(acetylamino)-, 1,3-diethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Propanedioic acid, 2-(acetylamino)-, 1,3-diethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6061446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethyl acetamidomalonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.685 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIETHYL (N-ACETYLAMINO)MALONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4VDX81E00W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | ACETAMIDOMALONIC ACID DIETHYL ESTER | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2664 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
95-96 °C | |
| Record name | ACETAMIDOMALONIC ACID DIETHYL ESTER | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2664 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of diethyl acetamidomalonate?
A1: Diethyl acetamidomalonate has the molecular formula C9H15NO5 and a molecular weight of 217.22 g/mol. []
Q2: Are there any spectroscopic data available for diethyl acetamidomalonate?
A2: Yes, researchers have utilized techniques like Raman spectroscopy to characterize diethyl acetamidomalonate. The Raman cross-section (σR) for the powder form of diethyl acetamidomalonate has been determined to be 3.25 ± 0.26 × 10−29 cm2 for the Raman mode at 2943 cm-1. Additionally, the linewidth (FWHM, Γ) for this mode has been found to be 10.6 ± 0.2 cm-1. []
Q3: What is known about the thermal properties of diethyl acetamidomalonate?
A3: Studies using adiabatic calorimetry reveal that diethyl acetamidomalonate exhibits a solid-liquid phase transition between 344 K and 375 K. The transition temperature (Ttrs) is determined to be 368.72 K with an enthalpy of transition (ΔtrsH) of 34.3 kJ mol-1. The entropy of transition (ΔtrsS) is 93.0 J K-1 mol-1. []
Q4: What are common starting materials for synthesizing diethyl acetamidomalonate?
A4: Diethyl acetamidomalonate can be synthesized from diethyl malonate through a multi-step process involving reaction with sodium nitrite and acetic acid to form oximinodiethyl malonate, followed by reduction and acylation using zinc powder and acetic anhydride. [, ]
Q5: How can the yield of diethyl acetamidomalonate synthesis be improved?
A5: Utilizing a phase transfer catalyst during the synthesis of the oximinodiethyl malonate intermediate has been shown to improve the overall yield of diethyl acetamidomalonate. [, ]
Q6: Can diethyl acetamidomalonate undergo alkylation reactions?
A6: Yes, diethyl acetamidomalonate readily undergoes alkylation with various electrophiles. Modified phase-transfer catalysis conditions, utilizing potassium tert-butoxide as a base, have been shown to be particularly effective for alkylation with weak electrophiles. [, ]
Q7: What role does diethyl acetamidomalonate play in the synthesis of α-amino acids?
A7: Diethyl acetamidomalonate acts as a glycine equivalent in synthetic routes for various α-amino acids. For instance, it can be alkylated with appropriately substituted alkyl halides, followed by hydrolysis and decarboxylation, to yield the desired amino acid. This strategy has been employed in the synthesis of D-tryptophan, [] β-branched α-amino acids, [, ] and D-methylphenylalanines. []
Q8: How is diethyl acetamidomalonate employed in the synthesis of heterocyclic compounds?
A8: Diethyl acetamidomalonate finds application in the synthesis of various heterocycles. It can react with α,β-unsaturated carbonyl compounds like ethyl α,β-dibromoacrylate, leading to the formation of substituted glutaconate derivatives, which can be further manipulated to yield heterocyclic structures like oxazoles. [] It has also been used in the synthesis of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives and its higher analogues. []
Q9: What are some specific applications of diethyl acetamidomalonate in organic synthesis?
A9: Diethyl acetamidomalonate is a versatile reagent used in the synthesis of various compounds, including:
- Amino acids: It serves as a starting material for synthesizing both natural and unnatural amino acids. [, , , , , ]
- Heterocyclic compounds: It plays a key role in synthesizing various heterocyclic systems like pyrroles, pyrazoles, furans, and hydantoins. [, , , , , , ]
- Lipidic peptides: It is used in the preparation of lipidic amino acids and their oligomers, which have potential applications in biomaterials and drug delivery. []
Q10: Has diethyl acetamidomalonate been used in the synthesis of biologically active compounds?
A10: Yes, diethyl acetamidomalonate has been employed in the synthesis of various biologically active molecules, including:
- Root growth modulators: N-substituted 2-acetylamino-2-ethoxycarbonyl-3-(2-furyl)propanamides, synthesized from diethyl acetamidomalonate, have shown potent inhibitory activity against the root growth of rape seedlings. []
- Enzyme inhibitors: Aminophosphonic acids, synthesized using diethyl acetamidomalonate, have demonstrated potential as antagonists for neurotransmitters. []
Q11: Are there any studies exploring the enantioselective reactions of diethyl acetamidomalonate?
A11: Yes, researchers have explored the use of chiral catalysts, such as carbohydrate-based crown ethers, to achieve enantioselective Michael additions of diethyl acetamidomalonate to substrates like nitrostyrene. These reactions offer promising routes to enantiomerically enriched compounds. [, , , ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

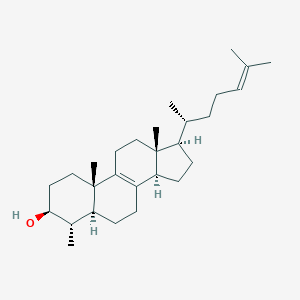

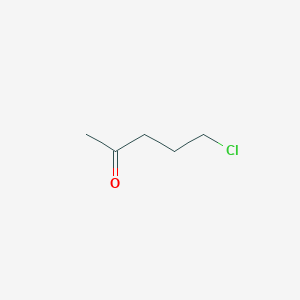
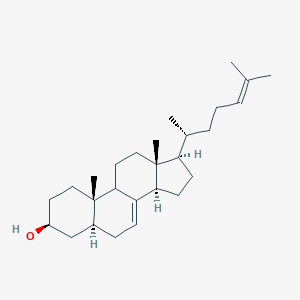

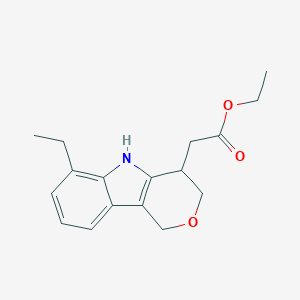

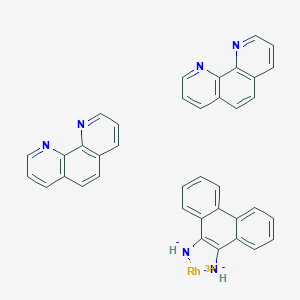
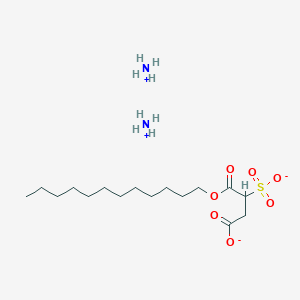
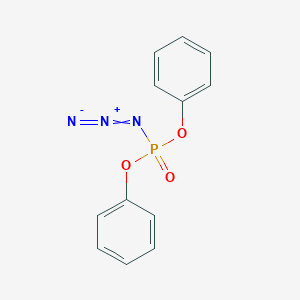
![4-[[3-(4-Methylphenyl)-3-oxo-1-(trifluoromethyl)propylidene]amino]benzenesulfonamide](/img/structure/B45320.png)
